molecular formula C10H18ClNO2 B2573923 Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride CAS No. 2253640-51-4

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

Cat. No.: B2573923
CAS No.: 2253640-51-4
M. Wt: 219.71
InChI Key: PTRZOWQWTJWLGR-KXNXZCPBSA-N
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Description

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a chemical compound with a complex structure that belongs to the class of octahydroindole derivatives

Scientific Research Applications

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride involves several steps. One common method includes the preparation of intermediates such as 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene to obtain 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to the final product using methanol and palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is designed to be efficient, cost-effective, and scalable, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Comparison with Similar Compounds

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride can be compared with other similar compounds such as mesembrine and mesembrenone, which are also octahydroindole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique features of this compound make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10-5-3-2-4-8(10)11-7-6-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRZOWQWTJWLGR-KXNXZCPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCCC1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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